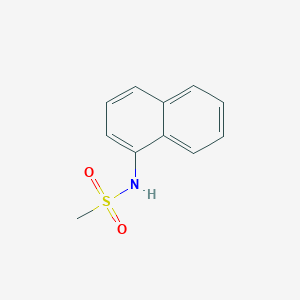

N-(naphthalen-1-yl)methanesulfonamide

Description

Contextualization within Sulfonamide Chemistry and Naphthalene-Containing Scaffolds

The therapeutic potential of N-(naphthalen-1-yl)methanesulfonamide and its derivatives is rooted in the rich chemical histories of its constituent parts: the sulfonamide functional group and the naphthalene (B1677914) ring system.

Sulfonamide Chemistry: The sulfonamide group (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry, first introduced with the discovery of sulfanilamide (B372717), the first broadly effective systemic antibacterial agent. wikipedia.org This discovery ushered in the era of antimicrobial chemotherapy. wikipedia.orgeverydayhealth.com The mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. everydayhealth.commsdmanuals.com Since humans obtain folic acid from their diet, these drugs selectively target microbial pathways. msdmanuals.com Beyond their antimicrobial properties, the sulfonamide moiety is present in a wide range of drugs with diverse therapeutic applications, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., zonisamide), anti-diabetic agents (e.g., glipizide), and anti-inflammatory COX-2 inhibitors (e.g., celecoxib). wikipedia.orgwikipedia.orgclevelandclinic.org This versatility highlights the ability of the sulfonamide group to interact with various biological targets, making it a privileged scaffold in drug development.

Naphthalene-Containing Scaffolds: Naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is another critical component that imparts significant pharmacological properties. pharmaguideline.com The rigid, planar, and lipophilic nature of the naphthalene ring allows it to engage in various interactions with biological macromolecules, such as π-π stacking and hydrophobic interactions. This scaffold is found in numerous FDA-approved drugs, demonstrating its therapeutic importance. nih.govekb.eg Examples include propranolol (B1214883) (a beta-blocker), naproxen (B1676952) (a nonsteroidal anti-inflammatory drug), and terbinafine (B446) (an antifungal agent). nih.govijpsjournal.com The naphthalene nucleus is considered a versatile platform in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govekb.egresearchgate.net The fusion of the sulfonamide group with the naphthalene scaffold in this compound creates a molecule with inherent potential for biological activity, which has been extensively explored by researchers.

Academic Significance and Research Trajectories of Naphthalene Sulfonamides

The academic and industrial interest in naphthalene sulfonamides stems from their demonstrated efficacy in targeting a variety of diseases. The this compound core has been systematically modified to generate extensive libraries of compounds, leading to the identification of potent and selective agents for several biological targets. These research trajectories underscore the compound's significance as a lead structure in drug discovery.

Key research areas for derivatives of this compound include:

Oncology: Researchers have synthesized and evaluated naphthalene sulfonamide derivatives as potent anticancer agents. One notable study focused on their role as tubulin polymerization inhibitors. Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Metabolic Diseases: A significant area of investigation has been the development of naphthalene-1-sulfonamide (B86908) derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4). researchgate.net FABP4 is a key player in lipid metabolism and inflammatory processes, making it a promising therapeutic target for conditions like type 2 diabetes and atherosclerosis. researchgate.net Studies have shown that specific derivatives can improve glucose and lipid metabolism in preclinical models. researchgate.net

Inflammatory and Immune Diseases: The naphthalene sulfonamide scaffold has been utilized to develop antagonists for the human CCR8 chemokine receptor. acs.org CCR8 and its ligand CCL1 are implicated in inflammatory diseases, and small molecule antagonists could offer a novel therapeutic approach. acs.org

Cardiovascular and Urological Conditions: More complex derivatives, such as N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, have been investigated as selective agonists for the alpha(1A)-adrenoceptor. nih.gov This research aims to develop agents with potential applications in treating conditions related to smooth muscle contraction. nih.gov

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: Substituted N-(4-hydroxynaphthalen-1-yl)arylsulfonamides have been identified as a novel class of selective inhibitors for the anti-apoptotic protein Mcl-1. nih.gov Overexpression of Mcl-1 is a common survival mechanism in many cancers, and its inhibition can restore the natural process of apoptosis in malignant cells. Structure-based design has led to potent compounds in this series. nih.gov

The diverse applications of the naphthalene sulfonamide scaffold are a testament to its value in medicinal chemistry. The table below summarizes some of the key research findings for derivatives based on this core structure.

| Therapeutic Area | Biological Target | Reported Activity of Derivatives | Potential Application |

|---|---|---|---|

| Metabolic Diseases | Fatty Acid Binding Protein 4 (FABP4) | Potent and selective inhibition, improvement in glucose and lipid metabolism in vivo. researchgate.net | Type 2 Diabetes, Atherosclerosis researchgate.net |

| Inflammation/Immunology | Human CCR8 Receptor | Identification of antagonists with subnanomolar binding affinity. acs.org | Inflammatory Diseases acs.org |

| Oncology | Myeloid cell leukemia-1 (Mcl-1) | Development of selective inhibitors with nanomolar binding affinity (Ki values of 170-180 nM). nih.gov | Cancer Therapy nih.gov |

| Cardiovascular/Urology | Alpha(1A)-adrenoceptor | Discovery of selective agonists. nih.gov | Conditions requiring smooth muscle contraction modulation. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-15(13,14)12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFJVGSCNHVIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-52-9 | |

| Record name | N-(1-NAPHTHYL)METHANESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Research into the enzymatic inhibition profile of N-(naphthalen-1-yl)methanesulfonamide and its derivatives has identified several protein targets. The core structure, consisting of a naphthalene (B1677914) ring linked to a sulfonamide group, has proven to be a versatile pharmacophore for interacting with the active sites of diverse enzymes.

Identification and Characterization of Enzyme Targets

While direct studies on this compound as a protease inhibitor are limited, research into related naphthalene derivatives has shown activity against viral proteases. For instance, a high-throughput screening campaign identified a substituted styryl naphthalene compound as an inhibitor of the Human Cytomegalovirus (HCMV) protease. Subsequent optimization of this lead molecule resulted in 1,6-substituted naphthalene derivatives with good potency and selectivity over other proteases like elastase, trypsin, and chymotrypsin. This suggests that the naphthalene scaffold can be a valuable starting point for the development of HCMV protease inhibitors.

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is another critical target for antiviral therapies. Although specific inhibitory data for this compound against HIV-1 protease is not prominently featured in the reviewed literature, the broader class of sulfonamides is known to be a key component in many potent HIV-1 protease inhibitors. These inhibitors often function by mimicking the transition state of the natural peptide substrate of the enzyme.

The naphthalene sulfonamide scaffold has been identified as a potent inhibitor of tubulin polymerization, a critical process for cell division, making it a target for anticancer agents. A series of sulphonamide derivatives bearing a naphthalene moiety were synthesized and evaluated for their ability to inhibit tubulin polymerization. One particular compound featuring a naphthalen-1-yl group demonstrated significant microtubulin-destabilizing activity. Further studies on 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives, designed based on the β-tubulin inhibitor ABT-751, also revealed strong inhibition of tubulin polymerization. These findings indicate that compounds containing the N-(naphthalen-1-yl)sulfonamide core can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

| Compound | Target | IC50 (µM) |

|---|---|---|

| N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulfonamide | Tubulin Polymerization | 2.8 |

| 4-methoxy-N-(4-methoxynaphthalen-1-yl)benzenesulfonamide (DL14) | Tubulin Polymerization | 0.83 |

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While various sulfonamide-containing compounds have been investigated as potential α-glucosidase inhibitors, specific research detailing the inhibitory activity of this compound against this enzyme is not extensively available in the reviewed scientific literature.

Sulfonamides are a well-established class of inhibitors for zinc-containing enzymes known as carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes. The inhibitory effects of sulfonamides derived from aminotetralins, which are structurally related to naphthalene, have been investigated against the human carbonic anhydrase isozymes hCA I and hCA II. Specifically, N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide, a close structural analog of this compound, has been evaluated for its inhibitory potential.

| Compound | Target | Ki (µM) |

|---|---|---|

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA I | >100 |

| hCA II | 94 |

The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is involved in the synthesis of potent estrogens and is a target for the treatment of estrogen-dependent diseases. Research into inhibitors for this enzyme has explored compounds with a naphthalene scaffold. Studies on (hydroxyphenyl)naphthol sulfonamides have led to the identification of highly potent 17β-HSD1 inhibitors. However, these compounds represent a different chemical class with a more complex structure than this compound. Direct research findings on the inhibitory activity of this compound against 17β-HSD1 are not detailed in the currently reviewed literature.

Kinase Inhibition (e.g., BRAF, p38 MAPK)

There is no available data to suggest that this compound acts as an inhibitor of BRAF, p38 MAPK, or other related kinases.

Dihydropteroate (B1496061) Synthetase Inhibition Mechanism

Information regarding the inhibitory activity and mechanism of this compound against dihydropteroate synthetase is not documented.

Kinetic Characterization of Enzyme Inhibition

Due to the absence of studies on the enzymatic inhibition by this compound, no kinetic data is available.

Determination of Inhibition Constants (Ki, IC50)

No inhibition constants (Kᵢ, IC₅₀) for this compound have been reported.

Elucidation of Inhibition Mechanisms (e.g., Competitive, Uncompetitive, Mixed-Type)

The mechanism of enzyme inhibition for this compound has not been investigated.

Michaelis-Menten Kinetics and Lineweaver-Burk Plot Analysis

No studies utilizing Michaelis-Menten kinetics or Lineweaver-Burk plot analysis have been performed for this compound.

Receptor Ligand Binding and Modulation

There are no reports of this compound binding to or modulating any specific receptors.

Identification of Receptor Targets

The interaction of this compound and its analogs with various receptor systems has been a subject of pharmacological research, particularly focusing on G-protein coupled receptors.

G-Protein Coupled Receptor Interactions (e.g., Adrenergic Receptors, Serotonin (B10506) 5-HT4 Receptor)

Adrenergic Receptors

Derivatives of this compound have been identified as potent and selective agonists for α1-adrenergic receptors. A notable example is the compound N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide (B31651), also known as A-61603. nih.gov Radioligand binding assays have demonstrated that this compound is significantly more potent at α1A-adrenergic receptors compared to α1B or α1D subtypes. nih.gov

In functional assays, A-61603 was found to be a potent agonist at α1A receptors in tissues such as the rat vas deferens and canine prostate. nih.gov Structure-activity relationship studies on related analogs have been performed to evaluate binding activity at multiple adrenergic receptor subtypes, including α1A, α1B, α1D, α2A, and α2B. nih.gov These studies confirm that high selectivity for the α1A-adrenoceptor subtype can be achieved within this chemical class. nih.gov

Interactive Data Table: Adrenergic Receptor Binding Profile of A-61603 Below is a summary of the binding selectivity of A-61603, a derivative of this compound.

| Receptor Subtype | Potency Ratio vs. α1B | Potency Ratio vs. α1D |

| α1A | >35-fold | >35-fold |

This table illustrates the high selectivity of the analog A-61603 for the α1A-adrenergic receptor subtype as determined by radioligand binding assays. nih.gov

Serotonin 5-HT4 Receptor

Currently, there is no direct scientific literature linking this compound or its immediate derivatives to the serotonin 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor involved in various physiological functions, including gastrointestinal motility and cognitive processes. mdpi.comnih.gov Agonists of this receptor have been developed for treating conditions like chronic idiopathic constipation. mdpi.comnih.gov While the naphthalene scaffold is present in various pharmacologically active molecules, its specific interaction in the form of this compound with the 5-HT4 receptor has not been documented.

Nuclear Receptor Modulation (e.g., Human Pregnane X Receptor, Mineralocorticoid Receptor)

Human Pregnane X Receptor (PXR)

There is a lack of available research data on the modulation of the Human Pregnane X Receptor (PXR) by this compound. PXR is a crucial nuclear receptor that acts as a sensor for foreign substances (xenobiotics), regulating the expression of genes involved in drug metabolism and detoxification, such as cytochrome P450 enzymes. frontiersin.orgwikipedia.org It is activated by a wide variety of compounds, but the specific activity of this compound on this receptor has not been reported. frontiersin.org

Mineralocorticoid Receptor (MR)

Similarly, no studies have been published detailing the interaction between this compound and the Mineralocorticoid Receptor (MR). The MR is a nuclear receptor that plays a vital role in regulating electrolyte and water balance through its response to hormones like aldosterone. nih.gov Antagonists of this receptor are used clinically for conditions such as hypertension and heart failure. nih.gov

Sigma Receptor Binding (σ1R, σ2R)

The binding affinity of this compound for sigma receptors (σ1R and σ2R) has not been specifically characterized in published research. Sigma receptors are unique proteins located in the endoplasmic reticulum and are implicated in a variety of cellular functions and neurological conditions. nih.govnih.gov While various ligands containing naphthalene or alkylamine structures have been explored for their sigma receptor activity, data for this compound itself is not available. nih.govnih.gov

Quantitative Ligand Binding Assays

Quantitative ligand binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its receptor targets.

Radioligand Binding Assay Methodologies

Radioligand binding assays have been instrumental in characterizing the interaction of this compound derivatives with their receptor targets. nih.gov This technique involves the use of a radioactively labeled ligand (radioligand) that binds specifically to the receptor of interest.

The general methodology used in the study of the α1-adrenergic receptor agonist A-61603 involved:

Preparation of Cell Membranes: Membranes were prepared from cells expressing specific subtypes of the α1-adrenergic receptor.

Incubation: These membranes were incubated with a constant concentration of a radioligand and varying concentrations of the test compound (e.g., A-61603).

Separation: After reaching equilibrium, the receptor-bound radioligand was separated from the unbound radioligand, typically by rapid filtration.

Quantification: The amount of radioactivity bound to the filters was measured using a scintillation counter.

Data Analysis: The data were then analyzed to determine the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the receptor.

This method allowed researchers to quantify the high affinity and selectivity of A-61603 for the α1A-adrenergic receptor subtype over the α1B and α1D subtypes. nih.gov

Scintillation Proximity Assay (SPA) Techniques for Receptor Binding

Scintillation Proximity Assay (SPA) is a homogenous (non-separation) radioligand binding assay technology that simplifies high-throughput screening. nih.govresearchgate.net Although specific SPA data for this compound is not available, the technique is widely applicable for receptor binding studies.

The principle of SPA involves:

The receptor of interest is immobilized onto microscopic beads that contain a scintillant.

When a radiolabeled ligand binds to the receptor on the bead, it comes into close enough proximity to the scintillant to excite it, causing the emission of light.

The emitted light is then detected by a scintillation counter.

Radioligand that is free in solution is too far away to activate the bead, so no separation of bound from free ligand is required. researchgate.net

This technology is versatile and has been used for measuring various biological interactions, including receptor-ligand binding, and is well-suited for automated, high-throughput screening campaigns. nih.govnih.gov

Principles of Competitive Binding Assays

Competitive binding assays are fundamental techniques used to determine the affinity of a ligand (in this case, derivatives of this compound) for a specific biological target, often a protein. The principle of these assays revolves around the competition between a labeled, high-affinity ligand (a tracer or probe) and an unlabeled test compound for a limited number of binding sites on the target molecule. The displacement of the labeled ligand by the test compound is measured, allowing for the determination of the test compound's binding affinity, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

In the investigation of naphthalene-based sulfonamide derivatives as potential therapeutic agents, techniques like Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) have been employed. nih.gov

Fluorescence Polarization (FP) Assay: This method utilizes a fluorescently labeled molecule (e.g., a Bid BH3 peptide) that, when bound to a larger protein target (like Mcl-1), tumbles slowly in solution, resulting in a high degree of polarized light emission. When a test compound successfully competes for the binding site, it displaces the fluorescent probe. The displaced, smaller probe tumbles more rapidly, leading to a decrease in the polarization of the emitted light. This change in polarization is directly proportional to the amount of displaced probe and is used to quantify the inhibitory potency of the test compound. nih.gov

Surface Plasmon Resonance (SPR) Assay: SPR is a label-free technique that measures binding events in real-time on a sensor chip. The target protein (e.g., Mcl-1) is immobilized on the chip surface. A solution containing a known binding partner (e.g., a biotin-labeled Bim BH3 peptide) is passed over the surface, resulting in a measurable change in the refractive index at the surface, which indicates binding. Subsequently, the test compound is introduced along with the binding partner. If the compound binds to the target, it prevents or displaces the partner, causing a reduction in the SPR signal. This allows for the characterization of the inhibitor's ability to disrupt the protein-protein interaction. nih.gov

Through these assays, researchers can screen libraries of compounds and perform structure-activity relationship (SAR) studies to identify molecules that effectively disrupt specific biological interactions, such as the binding of pro-apoptotic proteins to Mcl-1. nih.gov

Cellular and Molecular Pathway Modulations

Anti-Proliferative Mechanisms in Cancer Research Models

Derivatives of this compound have demonstrated significant anti-proliferative activity in various cancer cell lines. The primary mechanisms underlying this effect often involve the disruption of crucial cellular processes required for cell growth and division.

One key mechanism is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, motility, and shape maintenance. nih.gov Disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis. nih.gov A study on a series of sulphonamide derivatives bearing a naphthalene moiety found that a compound featuring a naphthalen-1-yl group (designated as 5c) exhibited potent antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov This compound was shown to be a microtubule-destabilizing agent, inhibiting tubulin polymerization with an IC50 value of 2.8 µM. nih.gov

Another anti-proliferative mechanism involves the inhibition of anti-apoptotic proteins like Mcl-1, a member of the Bcl-2 family. Mcl-1 is overexpressed in many cancers, contributing to cell survival and resistance to chemotherapy. nih.gov By binding to the BH3-binding groove of Mcl-1, specific N-(4-hydroxynaphthalen-1-yl)arylsulfonamide derivatives can block its function. This disruption prevents Mcl-1 from sequestering pro-apoptotic proteins, ultimately leading to cell death. nih.gov The anti-proliferative effects of these compounds were observed in acute myeloid leukemia (AML)-derived cell lines HL-60 and MV4,11, which are known to be sensitive to Mcl-1 inhibition. nih.gov

| Compound Type | Cell Line | Cancer Type | Observed IC50 Values | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Naphthalen-1-yl Sulphonamide (5c) | MCF-7 | Breast Cancer | 0.51 ± 0.03 µM | Tubulin Polymerization Inhibition | nih.gov |

| Naphthalen-1-yl Sulphonamide (5c) | A549 | Lung Cancer | 0.33 ± 0.01 µM | Tubulin Polymerization Inhibition | nih.gov |

| N-(4-hydroxynaphthalen-1-yl)arylsulfonamide derivatives | HL-60 | Leukemia | 2.06 to 11.72 µM | Mcl-1 Inhibition | nih.gov |

| N-(4-hydroxynaphthalen-1-yl)arylsulfonamide derivatives | MV4,11 | Leukemia | 2.06 to 11.72 µM | Mcl-1 Inhibition | nih.gov |

Analysis of Cell Cycle Perturbations (e.g., G2/M Phase Arrest)

A hallmark of many anti-cancer agents, including naphthalene-based compounds, is their ability to interfere with the cell cycle, a tightly regulated process that governs cell replication. Disruption of the cell cycle can prevent cancer cells from dividing and can trigger apoptosis.

Specifically, compounds that destabilize microtubules are known to cause an arrest in the G2/M phase of the cell cycle. The G2 phase is the final checkpoint before the cell enters mitosis (M phase), where the cell's chromosomes are segregated into two daughter cells. The formation of the mitotic spindle, a structure composed of microtubules, is essential for this segregation. When tubulin polymerization is inhibited, a functional mitotic spindle cannot be formed, activating the spindle assembly checkpoint. This checkpoint halts the cell cycle in the G2/M phase, preventing improper chromosome segregation. nih.gov

Research has shown that sulphonamide derivatives containing a naphthalen-1-yl moiety, which act as tubulin polymerization inhibitors, can significantly arrest cancer cells at the G2/M phase. nih.gov This effect is consistent with their mechanism of action as microtubule-destabilizing agents and is a direct contributor to their anti-proliferative properties against cancer cells like the MCF-7 line. nih.gov Similarly, other novel 1,8-naphthalimide (B145957) derivatives have been observed to induce G2/M phase cell cycle arrest in U87-MG glioblastoma cells. mdpi.com

Induction of Apoptosis in Cellular Systems

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Naphthalene-based sulfonamides have been shown to effectively trigger this process through various molecular pathways.

One major pathway is the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Mcl-1 and Bcl-2) and pro-apoptotic members (like Bak and Bax). nih.gov As previously mentioned, certain this compound derivatives can inhibit Mcl-1. This inhibition disrupts the balance, freeing pro-apoptotic proteins to trigger mitochondrial outer membrane permeabilization. This leads to the release of cytochrome c from the mitochondria into the cytosol. semanticscholar.org

The release of cytochrome c initiates a cascade of events involving the activation of caspases, a family of proteases that execute the process of apoptosis. nih.gov Studies on HL-60 leukemia cells treated with N-(4-hydroxynaphthalen-1-yl)arylsulfonamide derivatives demonstrated a dose-dependent induction of apoptosis, which was confirmed by annexin-V and propidium (B1200493) iodide (PI) staining. nih.gov This apoptotic activity was shown to be mediated by caspases, as the presence of a pan-caspase inhibitor significantly blocked the induction of apoptosis. nih.gov Specifically, these compounds were found to induce the activity of caspase-3, a key executioner caspase. nih.gov

| Concentration of Compound 21 | Percentage of Apoptotic Cells (Early + Late) |

|---|---|

| 0 µM (Control) | 7.6% |

| 2.5 µM | 28.9% |

| 5.0 µM | 37.8% |

| 10 µM | 78.4% |

Data sourced from a study on 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides. nih.gov

Regulation of Target Gene Expression

The biological activities of this compound and its analogs can also be attributed to their ability to modulate the expression of specific genes that control cell proliferation, apoptosis, and metastasis.

In the context of apoptosis, naphthalene derivatives have been shown to alter the expression of genes from the Bcl-2 family. For instance, treatment of HeLa cells with a chalcone (B49325) bearing a naphthalene moiety led to the upregulation of the pro-apoptotic BAX gene and the downregulation of the anti-apoptotic Bcl-2 gene at the transcript level. semanticscholar.org This shift in the Bax/Bcl-2 ratio is a critical event that favors the induction of the mitochondrial apoptotic pathway. semanticscholar.org

Furthermore, related sulfonamide compounds have been found to affect genes involved in cell adhesion and the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis. mdpi.com One study showed that a phenylsulfonylpiperazine derivative increased the transcriptional levels of CDH1, the gene encoding E-cadherin. mdpi.com E-cadherin is a crucial protein for maintaining cell-cell adhesion in epithelial tissues, and its loss is a hallmark of cancer progression and metastasis. mdpi.com

In the realm of cellular stress response, naphthalene derivatives have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov The transcription factor Nrf2 is a master regulator of the antioxidant response. By inhibiting its repressor, Keap1, these compounds can stimulate the expression of Nrf2 target genes, which are controlled by the antioxidant response element (ARE). nih.gov This mechanism represents a potential therapeutic application for controlling neuroinflammatory disorders. nih.gov

Structure Activity Relationship Sar Studies and Rational Compound Design

Elucidation of Key Structural Motifs for Biological Activity

The fundamental scaffold of N-(naphthalen-1-yl)methanesulfonamide consists of a naphthalene (B1677914) ring system linked to a methanesulfonamide (B31651) group. SAR studies have consistently shown that the naphthalene moiety is a critical structural motif for the biological activity in several contexts. For instance, in the development of tubulin polymerization inhibitors, the replacement of a simple phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group led to a significant increase in antiproliferative activity. nih.gov This suggests that the extended aromatic system of the naphthalene ring plays a crucial role in the interaction with the biological target.

Specifically, the naphthalen-1-yl isomer has been identified as the optimal substituent in certain series of compounds. nih.gov This highlights the importance of the specific attachment point on the naphthalene ring, which dictates the spatial orientation of the molecule and its ability to fit into the binding site of the target protein. In the context of fatty acid binding protein 4 (FABP4) inhibitors, the naphthalene-1-sulfonamide (B86908) core has been established as a novel and effective scaffold. researchgate.net

Impact of Substituent Variation on Efficacy and Selectivity of this compound Derivatives

The modification of substituents on both the naphthalene ring and the methanesulfonamide group has profound effects on the efficacy and selectivity of the resulting derivatives.

In a series of sulphonamide derivatives designed as antiproliferative agents, the nature of the aryl group attached to the sulfonamide was varied. nih.gov While a simple phenyl ring resulted in low activity, the introduction of electron-donating groups to this phenyl ring increased the antiproliferative effects. nih.gov However, the most significant enhancement was observed when the phenyl ring was replaced by a naphthalene moiety. nih.gov

For alpha(1A)-adrenoceptor agonists, structure-activity studies were performed on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide. nih.gov The investigation of various analogs of this compound helped in understanding the structural requirements for selective binding to the α(1A)-adrenoceptor subtype. nih.gov

In the development of selective Mcl-1 inhibitors, a class of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides was investigated. nih.govnih.gov Guided by structure-based design, comprehensive SAR studies led to the design of a potent and selective inhibitor, demonstrating the power of substituent manipulation in achieving desired biological activity. nih.gov

The following table summarizes the antiproliferative activity of some sulphonamide derivatives bearing a naphthalene moiety against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines.

| Compound | Ar | IC₅₀ (μM) vs MCF-7 | IC₅₀ (μM) vs A549 |

| 5a | 4-methoxyphenyl | 1.12 ± 0.11 | 0.98 ± 0.05 |

| 5b | phenyl | > 30.0 | > 30.0 |

| 5c | naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 |

| 5d | naphthalen-2-yl | 0.82 ± 0.06 | 0.65 ± 0.04 |

| 5e | 4-chlorophenyl | 2.31 ± 0.21 | 1.56 ± 0.12 |

| Data sourced from a study on sulphonamide derivatives as tubulin polymerisation inhibitors. nih.gov |

Pharmacophore Identification and Definition

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For naphthalene-containing compounds, the carboxamide fragment, which can mimic a peptide bond, is often considered crucial for binding affinity. nih.gov In the case of this compound derivatives, the key pharmacophoric features can be inferred from SAR studies.

The essential elements generally include:

A hydrophobic aromatic region: Provided by the naphthalene ring, which engages in hydrophobic interactions within the target's binding pocket.

A hydrogen bond donor/acceptor unit: The sulfonamide moiety (-SO₂NH-) can act as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens).

Specific substituent patterns: The positions and electronic properties of substituents on the naphthalene ring and any aryl group attached to the sulfonamide nitrogen are critical for modulating potency and selectivity.

For instance, in the design of FABP4 inhibitors based on the naphthalene-1-sulfonamide scaffold, X-ray crystallography revealed the binding mode and the importance of a network of ordered water molecules in the binding pocket, providing a detailed picture of the key interactions that define the pharmacophore. researchgate.net

Strategies for Lead Compound Optimization

Lead optimization is a crucial phase in drug discovery where a promising lead compound is refined to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For derivatives of this compound, several strategies are employed.

While not extensively detailed in the provided search context for this specific compound, structural simplification is a common strategy in lead optimization. It involves reducing the molecular complexity of a lead compound to improve properties such as synthetic accessibility and metabolic stability, while retaining or enhancing biological activity. This approach could be applied to complex this compound derivatives to identify the minimal structural requirements for activity.

A key strategy in lead optimization is the creation of a focused library of analogues based on a promising lead compound. nih.gov This approach allows for a systematic exploration of the chemical space around the lead scaffold to identify compounds with improved properties. For example, in the development of selective Mcl-1 inhibitors, a focused library of analogues of an initial hit compound was designed and synthesized to enhance potency. nih.gov This structure-based design approach, supported by experimental data, is a powerful tool for lead optimization. nih.gov

The design and synthesis of analogues are central to SAR studies and lead optimization. By systematically altering different parts of the lead molecule, researchers can probe the specific interactions with the target and refine the compound's properties. For the this compound scaffold, this involves synthesizing derivatives with various substituents on the naphthalene ring and the sulfonamide nitrogen.

For example, in the optimization of naphthalene-1-sulfonamide derivatives as FABP4 inhibitors, a series of analogues were synthesized and evaluated. researchgate.net This led to the identification of compounds that showed a dramatic improvement in glucose and lipid metabolism in obese diabetic mice. researchgate.net The evaluation process typically involves a cascade of in vitro and in vivo assays to assess potency, selectivity against related targets, and pharmacokinetic properties. nih.govtghn.org This iterative cycle of design, synthesis, and evaluation is fundamental to transforming a lead compound into a viable drug candidate. patsnap.comnih.gov

The following table presents data for selected naphthalene-1-sulfonamide derivatives as FABP4 inhibitors.

| Compound | R | IC₅₀ (μM) for FABP4 |

| 16dk | 2-fluoro-5-(trifluoromethyl)phenyl | 0.045 |

| 16do | 2-chloro-5-(trifluoromethyl)phenyl | 0.038 |

| 16du | 2,6-difluorophenyl | 0.042 |

| Data sourced from a study on the structure-based discovery of naphthalene-1-sulfonamide derivatives. researchgate.net |

Computational Chemistry and Molecular Modeling in N Naphthalen 1 Yl Methanesulfonamide Research

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. core.ac.uk This technique is crucial for understanding how N-(naphthalen-1-yl)methanesulfonamide and its analogues interact with biological targets, such as proteins and enzymes.

Research on sulfonamide derivatives bearing a naphthalene (B1677914) moiety has utilized molecular docking to elucidate their binding modes with specific targets. For instance, in studies investigating potent tubulin polymerization inhibitors, docking simulations were performed to understand the interaction between the compounds and the colchicine (B1669291) binding site of tubulin. nih.gov A derivative featuring the naphthalen-1-yl group was identified as a highly active compound, and docking studies helped to rationalize this activity by revealing key interactions within the binding pocket. nih.gov

| Compound/Series | Target Protein | Key Docking Finding | Reference |

| Naphthalen-1-yl sulfonamide derivative | Tubulin | Naphthalen-1-yl group identified as an optimal substituent for activity. | nih.gov |

| N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Mcl-1 | Naphthalene ring occupies the h3 hydrophobic pocket, crucial for binding affinity. | nih.gov |

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of this compound, such as its three-dimensional structure (conformation) and the distribution of electrons (electronic properties). These calculations are fundamental for predicting the molecule's reactivity and intermolecular interactions. inovatus.es

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov For sulfonamides closely related to this compound, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT calculations have been employed to determine the optimized molecular geometry. nih.gov Typically, the B3LYP functional with a 6-31G(d,p) basis set is used for these computations. nih.gov The results from these calculations, including bond lengths and angles, are often compared with experimental data from X-ray crystallography to validate the computational model. nih.govscienceopen.com This approach provides a reliable foundation for calculating other molecular properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov

For the related compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the HOMO and LUMO energies were calculated using DFT. The analysis of these orbitals indicated that charge transfer occurs within the molecule, a key factor in its electronic properties and potential reactivity. nih.gov A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. researchgate.net

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the potential for intramolecular charge transfer. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. walisongo.ac.id It maps the electrostatic potential onto the electron density surface, allowing for the identification of charge-rich and charge-poor regions. researchgate.net

In an MEP map, regions with negative electrostatic potential, typically colored in shades of red, are associated with high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions with positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. walisongo.ac.id For this compound and its analogues, MEP maps computed via DFT reveal the reactive sites of the molecule. nih.gov The electronegative oxygen atoms of the sulfonamide group, for example, typically appear as regions of high negative potential, while the hydrogen atom attached to the sulfonamide nitrogen often shows a positive potential, indicating its potential role as a hydrogen bond donor. nih.govresearchgate.net

Advanced Computational Approaches in Compound Design and Activity Prediction

Building on the foundational insights from docking and quantum chemistry, advanced computational methods are employed to accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to design and discover new therapeutic agents. mdpi.com CADD methodologies leverage the understanding of ligand-target interactions gained from molecular docking and the intrinsic electronic properties calculated by quantum chemistry to predict the biological activity of novel compounds before they are synthesized. core.ac.uk

By analyzing the structure-activity relationships (SAR) from a series of this compound derivatives, computational models can be built to predict the activity of new, unsynthesized molecules. nih.gov For example, if docking studies show that a particular hydrophobic pocket on a target protein is not fully occupied by the naphthalene ring, CADD can be used to design new derivatives with bulkier substituents to better fill that space, potentially increasing binding affinity and potency. This iterative process of computational design, followed by synthesis and experimental testing, significantly streamlines the drug discovery process, making it more efficient and cost-effective. core.ac.uk

Predictive Modeling of Biological Activity Using Machine Learning

The prediction of biological activity for novel or existing compounds is a cornerstone of modern drug discovery, aiming to reduce the time and cost associated with experimental screening. nih.gov Machine learning (ML) has emerged as a powerful tool in this domain, leveraging computational algorithms to build models that can decipher the complex, non-linear relationships between a molecule's structure and its biological function. researchgate.netnih.gov For compounds like this compound and its analogs, machine learning offers a pathway to forecast their potential therapeutic effects, off-target activities, and other crucial pharmacological parameters.

The core methodology behind this predictive effort is the Quantitative Structure-Activity Relationship (QSAR). QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. researchgate.net Machine learning techniques have significantly advanced QSAR modeling by providing sophisticated algorithms capable of handling large and complex datasets. nih.gov These methods include, but are not limited to, Random Forest (RF), Gradient Boosting Regression (GBR), Support Vector Machines (SVM), and various forms of Artificial Neural Networks (ANNs), including Deep Neural Networks (DNNs). researchgate.netnih.govscispace.com

The process of developing a predictive ML model for a chemical series, such as naphthalenesulfonamides, typically involves several key stages:

Dataset Curation: A high-quality dataset is assembled, comprising a series of compounds with known biological activity against a specific target. For instance, a dataset could include this compound and its derivatives, with experimentally determined inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ) for a particular enzyme or receptor. nih.gov

Molecular Descriptor Calculation: Each molecule in the dataset is converted into a numerical format that the machine learning algorithm can process. This is achieved by calculating molecular descriptors, which are quantitative representations of the physicochemical, topological, and electronic properties of the molecule. nih.gov

Model Training and Validation: The dataset is typically split into a training set and a test set. The ML algorithm learns the relationship between the molecular descriptors and the biological activity from the training set. The model's predictive power is then rigorously evaluated on the unseen test set to ensure its accuracy and generalizability. mdpi.com

Prediction and Application: Once validated, the model can be used to predict the biological activity of new, unsynthesized compounds. This allows researchers to prioritize the synthesis of molecules with the highest predicted potency and most favorable properties, thereby streamlining the discovery process.

While specific, large-scale public machine learning studies focusing exclusively on this compound are not extensively documented, the principles are widely applied to analogous compound series. For example, research on related naphthalene-containing structures demonstrates the value of understanding structure-activity relationships (SAR) to guide the design of more potent molecules. nih.govnih.gov A hypothetical machine learning workflow to predict the activity of naphthalenesulfonamide derivatives could involve the steps and data illustrated in the tables below.

Table 1: Hypothetical Dataset of Naphthalenesulfonamide Analogs for ML Model Training

This interactive table presents a sample dataset that would form the basis of a QSAR study. It includes several analogs of the parent compound, their calculated molecular descriptors, and their experimentally measured biological activity (pIC₅₀).

| Compound Name | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | pIC₅₀ |

| This compound | 237.30 | 2.50 | 1 | 2 | 5.8 |

| N-(4-hydroxynaphthalen-1-yl)methanesulfonamide | 253.30 | 2.35 | 2 | 3 | 6.5 |

| N-(naphthalen-1-yl)ethanesulfonamide | 251.33 | 2.80 | 1 | 2 | 5.9 |

| N-(4-chloronaphthalen-1-yl)methanesulfonamide | 271.75 | 3.21 | 1 | 2 | 6.2 |

| N-(naphthalen-2-yl)methanesulfonamide | 237.30 | 2.50 | 1 | 2 | 5.4 |

Table 2: Comparative Performance of Different Machine Learning Models

This table illustrates the typical performance metrics used to evaluate and compare different machine learning algorithms for a predictive QSAR task. The goal is to select the model with the best predictive accuracy on unseen data.

| Machine Learning Model | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | MAE (Mean Absolute Error) |

| Random Forest (RF) | 0.85 | 0.25 | 0.20 |

| Gradient Boosting Regression (GBR) | 0.82 | 0.28 | 0.22 |

| Support Vector Regression (SVR) | 0.78 | 0.32 | 0.26 |

| Artificial Neural Network (ANN) | 0.88 | 0.22 | 0.18 |

By applying these computational approaches, researchers can effectively navigate the vast chemical space of potential derivatives of this compound. Predictive modeling helps to build a deeper understanding of the structural features that govern biological activity, providing crucial guidance for the design of new compounds with enhanced therapeutic potential. mdpi.comnih.gov

Advanced Analytical Characterization Techniques for Research Samples

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular framework of organic compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(naphthalen-1-yl)methanesulfonamide would provide information on the number of different types of protons and their neighboring environments. The naphthalene (B1677914) ring system presents a complex series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern. For a 1-substituted naphthalene ring, distinct doublets and multiplets are expected. The single proton attached to the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group of the methanesulfonamide (B31651) moiety would appear as a sharp singlet further upfield.

Based on data from analogous compounds such as 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide, the aromatic protons of the naphthalene group are expected in the δ 7.2-7.9 ppm range. rsc.org The methyl protons of the methanesulfonamide group in related structures like N-p-Tolylmethanesulfonamide appear around δ 2.98 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene H | 7.30 - 8.00 | m |

| NH | Variable (e.g., 6.5-7.5) | br s |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would show ten distinct signals for the naphthalene carbons, with the carbon atom directly attached to the nitrogen (C1) being significantly influenced by the sulfonamide group. The quaternary carbons of the naphthalene ring would typically have lower intensities. The methyl carbon of the methanesulfonamide group would appear at a characteristic upfield chemical shift. For comparison, the methyl carbon in N-p-Tolylmethanesulfonamide is observed at δ 38.9 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene C (aromatic) | 110 - 140 |

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing as a sharp to moderately broad band around 3200-3300 cm⁻¹. The sulfonamide group would be identified by its strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected in the regions of 1320-1360 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The naphthalene moiety would contribute to aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1320 - 1360 |

| S=O (Sulfonamide) | Symmetric Stretch | 1140 - 1180 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The naphthalene ring system is the primary chromophore in this compound. Naphthalene itself exhibits characteristic absorption bands in the UV region due to π→π* transitions. Typically, naphthalene shows a strong absorption band around 220 nm, a series of fine-structured bands between 250-290 nm, and a weaker, broad band around 310-320 nm. nih.gov The attachment of the methanesulfonamide group to the naphthalene ring is expected to cause a slight shift (either bathochromic or hypsochromic) in these absorption maxima.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π→π* | ~220-230 |

| π→π* | ~270-290 |

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₁NO₂S), the expected exact mass can be calculated. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This technique is crucial for analyzing complex mixtures and for structural elucidation. In an MS/MS experiment, the parent ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentations would likely involve the cleavage of the S-N bond and the S-C bond. benthamdirect.comingentaconnect.com

Predicted HRMS and Fragmentation Data for this compound

| Ion | Formula | Predicted Exact Mass (m/z) | Plausible Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₂NO₂S⁺ | 222.0583 | Protonated Parent Molecule |

| [M-SO₂+H]⁺ | C₁₁H₁₂N⁺ | 158.0964 | Loss of sulfur dioxide |

| [C₁₀H₇NH₂]⁺ | C₁₀H₉N⁺ | 143.0729 | Naphthalen-1-amine cation |

| [C₁₀H₇]⁺ | C₁₀H₇⁺ | 127.0542 | Naphthyl cation |

X-ray Crystallography and Hirshfeld Surface Analysis

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.

While a crystal structure for this compound is not available, the structure of the closely related compound N-(1-naphthyl)benzenesulfonamide has been reported. nih.gov In this analogue, the molecule is twisted at the sulfur atom, and the dihedral angle between the naphthalene and phenyl rings is 34.67°. nih.gov It is expected that this compound would adopt a similar twisted conformation. The crystal packing would likely be dominated by intermolecular N-H···O hydrogen bonds, linking molecules into chains or more complex networks. nih.gov

Key Crystallographic Parameters for the Analogue N-(1-naphthyl)benzenesulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.9232 (5) |

| b (Å) | 15.4162 (15) |

| c (Å) | 18.2102 (17) |

| C—SO₂—NH—C Torsion Angle (°) | -70.1 (2) |

Data from Zhang et al. (2011) nih.gov

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

N Naphthalen 1 Yl Methanesulfonamide As a Chemical Probe in Chemical Biology

Utility in Target Engagement Studies and Validation

Naphthalene-sulfonamide derivatives have proven instrumental in target engagement studies, which are crucial for confirming that a molecule interacts with its intended biological target in a cellular context. The versatility of this scaffold allows for the development of potent and selective inhibitors for a variety of protein targets.

One notable example is the development of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as selective inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein and a validated cancer target. mdpi.comnih.gov High-throughput screening identified a naphthalene-sulfonamide derivative as a selective Mcl-1 inhibitor. nih.gov Subsequent structure-based design led to the synthesis of more potent analogues. mdpi.comnih.gov Biophysical assays, such as fluorescence polarization and surface plasmon resonance, were employed to quantify the binding affinity of these compounds to Mcl-1, thereby validating target engagement. mdpi.com For instance, analogue 21 in this series demonstrated a high binding affinity with a Ki value of 180 nM. mdpi.comnih.gov

Similarly, naphthalene-sulfonamide derivatives have been identified as antagonists of the human C-C chemokine receptor 8 (CCR8), a potential therapeutic target for inflammatory diseases. nih.gov Researchers designed and synthesized a series of these compounds and evaluated their binding to CCR8 in vitro, demonstrating the utility of this scaffold in engaging G protein-coupled receptors. nih.gov

The table below summarizes key findings from studies utilizing naphthalene-sulfonamide derivatives for target engagement and validation.

| Target Protein | Compound Class | Assay Method | Key Finding |

| Mcl-1 | 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Fluorescence Polarization | Identification of potent inhibitors with nanomolar binding affinity (e.g., Ki = 180 nM for analogue 21). mdpi.comnih.gov |

| CCR8 | Naphthalene-sulfonamide derivatives | In vitro binding assay | Discovery of antagonists for a key chemokine receptor. nih.gov |

| Fatty Acid Binding Protein 4 (FABP4) | Naphthalene-1-sulfonamide (B86908) derivatives | Isothermal Titration Calorimetry | Characterization of the thermodynamic profile of inhibitor binding. researchgate.net |

Design Principles and Rigorous Characterization of Chemical Probes

The development of a high-quality chemical probe requires adherence to stringent design principles and thorough characterization to ensure its utility and reliability in biological research. While these principles are universal, their application to the naphthalene-sulfonamide scaffold allows for the creation of potent, selective, and cell-permeable probes.

Design Principles:

The core design strategy for chemical probes based on the naphthalene-sulfonamide scaffold often involves structure-based design and medicinal chemistry optimization. Key considerations include:

Potency and Selectivity: The probe should exhibit high affinity for its intended target and minimal off-target effects. This is often achieved through iterative rounds of chemical synthesis and biological testing to explore the structure-activity relationship (SAR). For example, in the development of Mcl-1 inhibitors, modifications to the aryl substituent on the sulfonamide were systematically explored to enhance binding affinity and selectivity. mdpi.com

Cellular Activity: A useful chemical probe must be able to penetrate cell membranes and engage its target in a cellular environment. Physicochemical properties such as lipophilicity and molecular weight are carefully tuned to optimize cellular uptake.

Defined Mechanism of Action: The probe should have a well-characterized mechanism of action, whether it be competitive inhibition, allosteric modulation, or covalent modification.

Inclusion of a Negative Control: A structurally similar but biologically inactive analogue, known as a negative control, is crucial for distinguishing on-target effects from non-specific or off-target phenomena.

Rigorous Characterization:

Once a candidate probe is designed and synthesized, it must undergo rigorous characterization to validate its performance. This includes:

Biochemical and Biophysical Assays: Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and thermal shift assays are used to confirm direct binding to the target protein and determine binding affinity and kinetics. researchgate.net

Cellular Target Engagement Assays: Methods like cellular thermal shift assay (CETSA) or co-immunoprecipitation can be used to verify that the probe engages its target within intact cells.

Selectivity Profiling: The probe should be screened against a broad panel of related and unrelated proteins to assess its selectivity.

Phenotypic Assays: The biological effect of the probe in cellular or model organism systems should be consistent with the known or hypothesized function of the target protein.

Role in the Discovery of Novel Bioactive Chemical Entities

The naphthalene-sulfonamide scaffold has served as a fertile starting point for the discovery of novel bioactive chemical entities with therapeutic potential. Its chemical tractability and ability to interact with a diverse range of protein targets make it an attractive framework for drug discovery campaigns.

A prominent example is the discovery of potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a therapeutic target for metabolic diseases. researchgate.net Through a structure-based design strategy, researchers identified naphthalene-1-sulfonamide derivatives as novel FABP4 inhibitors. researchgate.net X-ray crystallography studies revealed the binding mode of these inhibitors, providing a molecular basis for their activity and guiding further optimization. researchgate.net

The exploration of the chemical space around the naphthalene-sulfonamide core has also led to the identification of inhibitors for other important drug targets. As previously mentioned, this scaffold was key to the development of Mcl-1 inhibitors for cancer therapy and CCR8 antagonists for inflammatory conditions. mdpi.comnih.gov These discoveries underscore the importance of the naphthalene-sulfonamide motif as a "privileged scaffold" in medicinal chemistry, capable of yielding bioactive molecules for a wide array of diseases.

The following table highlights some of the novel bioactive chemical entities derived from the naphthalene-sulfonamide scaffold.

| Bioactive Compound Class | Therapeutic Target | Potential Application |

| Naphthalene-1-sulfonamide derivatives | Fatty Acid Binding Protein 4 (FABP4) | Metabolic diseases researchgate.net |

| 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Myeloid cell leukemia 1 (Mcl-1) | Cancer mdpi.comnih.gov |

| Naphthalene-sulfonamide derivatives | C-C chemokine receptor 8 (CCR8) | Inflammatory diseases nih.gov |

Future Directions and Emerging Research Perspectives

Design and Synthesis of Next-Generation N-(naphthalen-1-yl)methanesulfonamide Derivatives

The development of next-generation this compound derivatives is centered on a structure-based design approach to enhance potency, selectivity, and drug-like properties. A key strategy involves a modular synthetic route that allows for diverse modifications at various positions of the molecule. nih.gov This approach facilitates comprehensive Structure-Activity Relationship (SAR) studies to understand how different chemical groups influence biological activity.

Research has shown that the naphthalene (B1677914) core is crucial for binding potency, particularly for targets with hydrophobic pockets. nih.gov For instance, in the development of Mcl-1 inhibitors, the naphthalene ring occupies the h3 hydrophobic pocket, and replacing it with a phenyl core leads to a significant drop in potency. nih.gov Future designs will likely focus on optimizing interactions within these pockets by introducing various substituents on the naphthalene ring.

Key areas for synthetic modification include:

The Naphthalene Core: Altering the substitution pattern on the naphthalene ring can significantly impact binding. For example, the position of a hydroxyl group can be critical for forming hydrogen bonds with target residues, such as His 224 in Mcl-1. nih.gov Changing this hydroxyl to a methoxy (B1213986) group has been shown to decrease potency substantially. nih.gov

The Sulfonamide Linker: While the sulfonamide linker itself may not form specific interactions with a target protein, its geometry and flexibility are important. nih.gov Future synthetic efforts may explore replacing the sulfonamide with other bioisosteres to fine-tune the molecule's orientation and physicochemical properties.

Substituent Groups: The addition of various R groups at different positions allows for the exploration of other binding pockets. In the context of Mcl-1 inhibitors, modifications led to compounds that occupy the h2 hydrophobic pocket, mimicking conserved residues in the natural binding partner. nih.gov A modular synthesis enables the facile introduction of a wide variety of substituents to probe these interactions systematically. nih.gov

The table below summarizes key SAR findings for N-(4-hydroxynaphthalen-1-yl)arylsulfonamide derivatives targeting Mcl-1, which can guide future design strategies. nih.gov

| Molecular Modification | Position | Effect on Mcl-1 Binding Potency | Rationale |

| Phenyl Core Substitution | Naphthalene Core | Significant Decrease | Loss of crucial hydrophobic interactions in the h3 pocket. |

| Methoxy Group Substitution | 4-hydroxyl group | 170-fold Decrease | Loss of a key hydrogen bond with His 224. |

| Altered Fusion Point | Naphthalene Ring | Significant Reduction | Potential for steric clash with residues in the h2 pocket. |

| Introduction of Specific Substituents | Aryl Ring | 9-fold Increase | Optimized interactions within the h2 hydrophobic pocket. |

Novel synthetic routes are continuously being developed to create these diverse analogues. These routes often begin with functionalization of the naphthalene scaffold, such as through bromination using N-bromosuccinimide, followed by reaction with a substituted sulfanilamide (B372717) or a similar amine-containing fragment. ijbpas.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The traditional drug discovery process is lengthy and expensive, with a high failure rate. accscience.com Artificial intelligence (AI) and machine learning (ML) are transforming this paradigm by providing powerful data-driven tools to accelerate and refine the discovery of new compounds like this compound derivatives. accscience.comnih.gov

Opportunities for applying AI/ML in the development of this compound class exist at multiple stages: nih.gov

Target Identification and Validation: AI algorithms can analyze vast amounts of omics, phenotypic, and expression data to identify and validate novel biological targets for which naphthalene sulfonamides may be effective. accscience.com

Generative Chemistry: Generative AI models can design entirely new molecules from scratch. accscience.comnih.gov By learning the underlying chemical rules from existing databases of active compounds, these models can propose novel this compound derivatives with desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. accscience.com

Property Prediction and Optimization: ML models can be trained to predict the biological activity, physicochemical properties, and potential toxicity of designed compounds with high accuracy. accscience.comnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. For example, an ML model could be used to predict the Mcl-1 inhibitory activity of a virtual library of naphthalene sulfonamides, triaging the best hits for synthesis. drughunter.com

De Novo Drug Design: Deep reinforcement learning approaches can be used to fine-tune recurrent neural networks (RNNs) to generate compounds with anticipated biological effects, overcoming challenges related to complex molecular architectures. nih.gov

While the potential is immense, challenges remain, particularly the need for large, high-quality datasets for training and the interpretability of ML-generated results. nih.gov However, as these methods mature, their integration into the discovery pipeline for naphthalene sulfonamides is expected to promote data-driven decision-making and reduce failure rates. nih.gov

Exploration of Polypharmacology and Multi-Target Ligands within the Naphthalene Sulfonamide Class

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The traditional "one molecule, one target" approach is frequently insufficient to address this complexity. This has led to the emergence of the multi-target-directed ligand (MTDL) paradigm, where a single chemical entity is rationally designed to interact with multiple targets simultaneously. mdpi.comnih.gov This strategy can offer improved therapeutic efficacy and a lower likelihood of developing drug resistance compared to combination therapies. nih.gov

The this compound scaffold is a promising starting point for developing MTDLs. Research has already identified derivatives that are highly selective inhibitors of the anti-apoptotic protein Mcl-1, a key target in cancer therapy. nih.gov The future direction involves exploring whether this scaffold can be modified to engage other relevant targets.

Potential strategies for developing MTDLs from the naphthalene sulfonamide class include:

Target Expansion: Identifying secondary targets that could provide synergistic effects. For example, in cancer, combining Mcl-1 inhibition with the modulation of other Bcl-2 family proteins or signaling pathways could be beneficial. Some existing drugs have been found to be MTDLs; for instance, the Alzheimer's drug donepezil (B133215) not only inhibits acetylcholinesterase but also interacts with sigma-1 receptors. nih.gov

Hybrid Molecule Design: Synthesizing hybrid molecules that combine the pharmacophoric features of a naphthalene sulfonamide with those of a ligand for a different target. This involves linking two distinct pharmacophores into a single molecule.

Scaffold Repurposing: Screening existing libraries of naphthalene sulfonamides against a wide range of biological targets to identify unexpected polypharmacology. Naphthalene-containing derivatives have been investigated as ligands for various targets, including σ receptors, highlighting the scaffold's versatility. mdpi.com

The development of MTDLs is a complex undertaking that requires a deep understanding of the structural biology of multiple targets. However, the potential to create more effective therapies for multifactorial diseases makes this a critical area of future research for the naphthalene sulfonamide class.

Advanced Preclinical in vivo Research Models for Mechanistic Insights and Efficacy Assessment

To accurately predict the clinical success of novel this compound derivatives, it is essential to move beyond standard preclinical models and adopt more advanced systems that better recapitulate human physiology and disease. A critical step in preclinical development is conducting well-designed studies to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship in animal models so it can be effectively scaled to humans. nih.gov

Future research will increasingly rely on sophisticated models to gain deeper mechanistic insights and obtain more reliable efficacy data:

Three-Dimensional (3D) Cell Cultures: Models such as spheroids and organoids offer a more physiologically relevant environment compared to traditional 2D cell cultures. Spheroids have demonstrated the ability to form human-specific metabolites that are not detected in standard in vitro systems like microsomes or hepatocyte suspensions. nih.gov

Patient-Derived Xenografts (PDX): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more accurate representation of tumor heterogeneity and the tumor microenvironment. Testing novel naphthalene sulfonamide Mcl-1 inhibitors in a panel of PDX models could better predict clinical response. nih.gov

Humanized Mouse Models: These are mice that have been genetically engineered to express human genes or contain functional human cells or tissues. For evaluating metabolism, mice with humanized livers can provide more accurate predictions of human pharmacokinetics.

Advanced In Vitro Systems for ADME: Micropatterned co-cultures (MPCCs) and other advanced in vitro systems are being used to improve the prediction of metabolic clearance, especially for low-clearance compounds. nih.gov These models show improved phenotypic stability over several weeks, allowing for longer-term experiments. nih.gov

The use of these advanced models, in conjunction with traditional in vivo ADME studies involving radiolabeled compounds, will provide a more comprehensive understanding of a drug candidate's behavior. nih.gov This will enable more informed decision-making and increase the probability of translating promising this compound derivatives from the laboratory to the clinic.

Q & A

Q. Table 1: Synthesis Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Methanesulfonyl chloride (equiv.) | 1.1 | 50 | >95 | |

| Solvent | DCM/THF | 50–60 | >90 | |

| Reaction time | 3 hours | 50 | >95 |

Critical Note : Prolonged reaction times may lead to byproducts like disulfonylated derivatives.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- <sup>1</sup>H NMR : Key peaks include δ 9.71 (s, NH), 8.29–7.48 (aromatic protons), and 3.02 (s, CH3SO2) .

- <sup>13</sup>C NMR : Peaks at 133.97 (C-SO2), 39.89 (CH3SO2) confirm sulfonamide formation .

- LC-MS : [M–H]<sup>–</sup> at m/z 220.6 (negative mode) .

- IR : Strong S=O stretches near 1350–1150 cm<sup>−1</sup> .

Methodological Tip : Use DMSO-d6 for NMR to resolve NH proton signals, which may broaden in protic solvents .

Advanced: How can discrepancies in NMR data for sulfonamide derivatives be resolved?

Answer:

Discrepancies often arise from:

- Solvent effects : DMSO-d6 vs. CDCl3 shifts NH signals by 0.5–1.0 ppm .

- Tautomerism : Rotameric forms of the sulfonamide group can split CH3SO2 signals in certain solvents .

- Impurities : Trace solvents (e.g., ethyl acetate) may overlap with aromatic peaks. Use high-resolution NMR (≥400 MHz) and 2D experiments (COSY, HSQC) for unambiguous assignment .